Cas no 2202-01-9 (1H-Benz[e]indene-6-propanoic acid,dodecahydro-6,9a,9b-trimethyl-7-[(1S)- 1-methylethenyl]-3-(tetrahydro-2-methyl-5- oxo-2-furanyl)-,(3S,3aR,5aR,6S,7R,9aR,- 9bR)-)
2202-01-9 structure
Product Name:1H-Benz[e]indene-6-propanoic acid,dodecahydro-6,9a,9b-trimethyl-7-[(1S)- 1-methylethenyl]-3-(tetrahydro-2-methyl-5- oxo-2-furanyl)-,(3S,3aR,5aR,6S,7R,9aR,- 9bR)-
Numéro CAS:2202-01-9
Le MF:C27H42O4
Mégawatts:430.619988918304
CID:272957
PubChem ID:76313961
Update Time:2025-04-19
1H-Benz[e]indene-6-propanoic acid,dodecahydro-6,9a,9b-trimethyl-7-[(1S)- 1-methylethenyl]-3-(tetrahydro-2-methyl-5- oxo-2-furanyl)-,(3S,3aR,5aR,6S,7R,9aR,- 9bR)- Propriétés chimiques et physiques
Nom et identifiant
-
- 1H-Benz[e]indene-6-propanoic acid,dodecahydro-6,9a,9b-trimethyl-7-[(1S)- 1-methylethenyl]-3-(tetrahydro-2-methyl-5- oxo-2-furanyl)-,(3S,3aR,5aR,6S,7R,9aR,- 9bR)-
- Eichlerialactone
- 1H-Benz[e]indene-6-propanoic acid,dodecahydro-6,9a,9b-trimethyl-7-[(1S)- 1-methylethenyl]-3-(t...
- 1H-Benz[e]indene-6-propanoic acid,dodecahydro-6,9a,9b-trimethyl-7-[(1S)- 1-methylethenyl]-3-(tetrahydro-2-methyl-5- oxo-2-fur
- [ "" ]
- 3,4-Seco-18-nor-5-cholane-3,24-dioic acid, 20-hydroxy-4,8,14-trimethyl-4-methylene-, -lactone, (20S)-
- 2202-01-9
- HY-N3800
- 18-Nor-3,4-seco-5-cholane-3,24-dioic acid, 20-hydroxy-4,8,14-trimethyl-4-methylene-, -lactone
- FS-9582
- CHEMBL3109460
- 3-[(3S,3aR,5aR,6S,7S,9aR,9bR)-6,9a,9b-trimethyl-3-[(2S)-2-methyl-5-oxooxolan-2-yl]-7-prop-1-en-2-yl-1,2,3,3a,4,5,5a,7,8,9-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid
- CS-0024245
- AKOS032962092
- 3-((3S,3aR,5aR,6S,7S,9aR,9bR)-6,9a,9b-trimethyl-3-((2S)-2-methyl-5-oxooxolan-2-yl)-7-prop-1-en-2-yl-1,2,3,3a,4,5,5a,7,8,9-decahydrocyclopenta(a)naphthalen-6-yl)propanoic acid
- 20-Hydroxy-4,8,14-trimethyl-4-methylene-18-nor-3,4-seco-5beta-cholane-3,24-dioic acid gamma-lactone
-
- Piscine à noyau: 1S/C27H42O4/c1-17(2)18-9-15-26(5)21(24(18,3)13-11-22(28)29)8-7-19-20(10-14-25(19,26)4)27(6)16-12-23(30)31-27/h18-21H,1,7-16H2,2-6H3,(H,28,29)/t18-,19+,20-,21+,24-,25+,26+,27-/m0/s1
- La clé Inchi: LEKUPXHLKIIVCR-FAKJQIDCSA-N
- Sourire: O1C(CC[C@@]1(C)[C@H]1CC[C@]2(C)[C@@H]1CC[C@@H]1[C@@](C)(CCC(=O)O)[C@H](C(=C)C)CC[C@@]21C)=O
Propriétés calculées
- Qualité précise: 430.30800
- Masse isotopique unique: 430.308
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 4
- Comptage des atomes lourds: 31
- Nombre de liaisons rotatives: 5
- Complexité: 788
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 8
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 63.6A^2
- Le xlogp3: 6.9
Propriétés expérimentales
- Couleur / forme: Powder
- Le PSA: 63.60000
- Le LogP: 6.38810
1H-Benz[e]indene-6-propanoic acid,dodecahydro-6,9a,9b-trimethyl-7-[(1S)- 1-methylethenyl]-3-(tetrahydro-2-methyl-5- oxo-2-furanyl)-,(3S,3aR,5aR,6S,7R,9aR,- 9bR)- Informations de sécurité
- Description des dangers: H303 peut être nocif par ingestion + h313 peut être nocif par contact cutané + h333 peut être nocif par inhalation
- Déclaration d'avertissement: P264+P280+P305+P351+P338+P337+P313
- Instructions de sécurité: H303+H313+H333
- Conditions de stockage:La température de stockage est de 4 ℃, il est préférable de stocker à - 4 ℃
1H-Benz[e]indene-6-propanoic acid,dodecahydro-6,9a,9b-trimethyl-7-[(1S)- 1-methylethenyl]-3-(tetrahydro-2-methyl-5- oxo-2-furanyl)-,(3S,3aR,5aR,6S,7R,9aR,- 9bR)- PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E43630-5mg |
Eichlerialactone |
2202-01-9 | ,HPLC≥95.5% | 5mg |
¥5280.0 | 2023-09-08 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN3924-1 mg |
Eichlerialactone |
2202-01-9 | 1mg |
¥2435.00 | 2022-04-26 | ||
| TargetMol Chemicals | TN3924-1 ml * 10 mm |
Eichlerialactone |
2202-01-9 | 1 ml * 10 mm |
¥ 3810 | 2024-07-20 | ||
| A2B Chem LLC | AF65849-5mg |
Eichlerialactone |
2202-01-9 | ≥95% | 5mg |
$1177.00 | 2024-04-20 | |
| TargetMol Chemicals | TN3924-5 mg |
Eichlerialactone |
2202-01-9 | 98% | 5mg |
¥ 3,710 | 2023-07-11 | |
| TargetMol Chemicals | TN3924-1 mL * 10 mM (in DMSO) |
Eichlerialactone |
2202-01-9 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 3810 | 2023-09-15 | |
| TargetMol Chemicals | TN3924-5mg |
Eichlerialactone |
2202-01-9 | 5mg |
¥ 3710 | 2024-07-20 |
1H-Benz[e]indene-6-propanoic acid,dodecahydro-6,9a,9b-trimethyl-7-[(1S)- 1-methylethenyl]-3-(tetrahydro-2-methyl-5- oxo-2-furanyl)-,(3S,3aR,5aR,6S,7R,9aR,- 9bR)- Littérature connexe
-
Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
-
Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
-
Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
-
Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
2202-01-9 (1H-Benz[e]indene-6-propanoic acid,dodecahydro-6,9a,9b-trimethyl-7-[(1S)- 1-methylethenyl]-3-(tetrahydro-2-methyl-5- oxo-2-furanyl)-,(3S,3aR,5aR,6S,7R,9aR,- 9bR)-) Produits connexes
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- 90364-70-8(4aα,6β-Dihydroxy-1-methyl-8-methylenegibbane-1α,10β-dicarboxylic acid 1,4a-lactone)
- 19885-97-3(Gibberellin A(9))
- 1253202-88-8(methyl isoeichlerialactone)
- 64158-38-9(Cyclopenta[3,4]naphth[1,8-bc]oxepin-6(2H)-one, tetradecahydro-3a,11a,11b-trimethyl-3-(1-methylethenyl)-9-[(2R,5R)-tetrahydro-2,5-dimethyl-5-(1-methylethyl)-2-furanyl]-, (3S,3aS,7aR,8aR,9S,11aR,11bR,11cR)- (9CI))
- 73483-88-2((4S,4aR,11aS)-4,11a-dimethyl-8-methylidenedodecahydro-1H-11b,4-(epoxymethano)-6a,9-methanocyclohepta[a]naphthalen-13-one)
- 811811-12-8(3H-6,8a-Methano-1H-cyclohepta[c]furan-1-one,hexahydro-3,3-dimethyl-7-methylene-, (3aR,6R,8aR)-)
- 1245786-26-8(isoeichlerialactone)
- 2112-08-5(Gibberellin A9 Methyl Ester)
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